N-[5-(2-fluorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide
CAS No.:
Cat. No.: VC15025018
Molecular Formula: C11H15FN4O2S
Molecular Weight: 286.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15FN4O2S |
|---|---|
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | N-[3-[(2-fluorophenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide |
| Standard InChI | InChI=1S/C11H15FN4O2S/c1-19(17,18)15-11-13-7-16(8-14-11)6-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3,(H2,13,14,15) |
| Standard InChI Key | XNRRDEYOMINCJL-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)NC1=NCN(CN1)CC2=CC=CC=C2F |
Introduction
N-[5-(2-fluorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide is a complex organic compound featuring a methanesulfonamide group and a tetrahydro-1,3,5-triazin moiety. The presence of a fluorobenzyl group enhances its chemical diversity and potential reactivity. The molecular formula for this compound is C12H15FN4O2S, with a molecular weight of approximately 286.34 g/mol.
Structural Features and Biological Activity
The compound's structure includes several functional groups that may interact with biological targets, suggesting significant potential for biological activity. Compounds with similar structures have been studied for their potential in various applications, including pharmaceuticals and agriculture.
Key Structural Elements:
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Methanesulfonamide Group: Known for its ability to interact with enzymes and receptors.
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Tetrahydro-1,3,5-triazin Moiety: Provides a unique scaffold for biological interactions.
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Fluorobenzyl Group: Enhances reactivity and chemical diversity.
Synthesis and Applications
The synthesis of N-[5-(2-fluorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide typically involves multi-step synthetic routes. The unique properties of this compound make it suitable for various applications, particularly in fields where specific biological interactions are desired.
Potential Applications:
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Pharmaceuticals: Potential for drug development due to its ability to interact with biological targets.
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Agriculture: Could be used in the development of novel agrochemicals.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[5-(2-fluorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-amino-3-fluorophenyl)methanesulfonamide | Amino group on a fluorophenyl ring | Exhibits different biological activities due to amino substitution |
| N-(4-fluorobenzyl)-1H-pyrazole | Pyrazole ring instead of triazin | Different reactivity patterns due to ring structure |
| 2-Fluoro-N-(phenyl)methanesulfonamide | Phenyl group instead of tetrahydrotriazine | Displays distinct pharmacological profiles |
Research Findings and Interaction Studies
Interaction studies reveal that this compound can bind to specific biological targets such as enzymes and receptors. Techniques like molecular docking and binding assays are often utilized to understand the mechanism of action and optimize efficacy.
Techniques Used:
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Molecular Docking: To predict binding affinity and orientation.
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Binding Assays: To quantify interactions with biological targets.
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